1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde
Description
1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde group and a 4-(trifluoromethyl)phenyl substituent. The cyclopropane ring confers structural rigidity, while the electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring enhances electrophilicity at the aldehyde moiety. Its molecular formula is C₁₁H₉F₃O, with a calculated molecular weight of 214.19 g/mol.
Properties
Molecular Formula |
C11H9F3O |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4,7H,5-6H2 |
InChI Key |
FMZZWPLWGMTVLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with cyclopropane-1-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural analogs and their properties:
*Note: Physical states inferred from molecular weights and substituent types.
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Groups (EWGs):
- The -CF₃ group in the target compound enhances electrophilicity at the aldehyde, making it more reactive toward nucleophilic additions (e.g., Grignard reactions) compared to analogs with electron-donating groups .
- Bromophenyl (C₁₀H₉BrO, ) shares similar EWG effects but may enable cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of bromine.
Steric Effects:
- The isopropyl group in C₇H₁₂O introduces steric hindrance, which may slow down reactions at the aldehyde site but improve stability against polymerization.
Biological Activity
1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative characterized by its trifluoromethyl substitution, which significantly influences its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.
The molecular formula of 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is , with a molecular weight of approximately 224.17 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is primarily mediated through its interactions with various enzymes and receptors. The trifluoromethyl group not only improves membrane penetration but also modulates the activity of specific molecular targets involved in cellular signaling pathways. This modulation can lead to significant effects on cell proliferation, apoptosis, and inflammatory responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, such as glioblastoma cells (U251). Treatment with this compound resulted in a significant decrease in cell viability and alterations in gene expression related to cell growth and inflammatory responses .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by regulating pathways associated with cytokine production and immune response modulation.
Case Studies
- Cell Proliferation Inhibition : In a study involving U251 glioblastoma cells, treatment with 400 nM of the compound led to a marked decrease in cell number, indicating potent anticancer properties. Gene expression analysis revealed significant changes in transcripts associated with tumor progression and inflammation .
- Pharmacokinetics : A pharmacokinetic study showed that modifications to the cyclopropane structure could enhance the bioavailability and therapeutic efficacy of the compound. For instance, derivatives with altered substituents exhibited improved clearance rates and half-lives in rodent models .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde | Trifluoromethyl group enhances lipophilicity | Anticancer, anti-inflammatory | |
| 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid | Carboxylic acid substitution | Similar anticancer properties | |
| 1-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid | Butanoic acid chain addition | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
